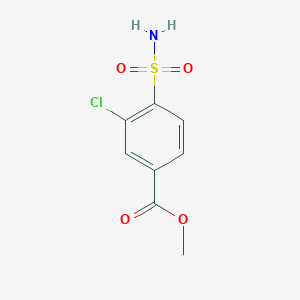

Methyl 3-chloro-4-sulfamoylbenzoate

描述

Methyl 3-chloro-4-sulfamoylbenzoate is a synthetic benzoate ester characterized by a methyl ester group at the carboxyl position, a chlorine substituent at the 3-position, and a sulfamoyl group (-SO₂NH₂) at the 4-position of the benzene ring. This compound belongs to the broader class of sulfonamide derivatives, which are widely utilized in agrochemical and pharmaceutical industries due to their bioactivity. These analogs are known for their role as acetolactate synthase (ALS) inhibitors, disrupting plant amino acid biosynthesis and serving as potent herbicides .

The sulfamoyl group enhances solubility and bioavailability, while the chloro substituent likely influences steric and electronic properties, affecting binding affinity and stability. Methyl esters, in general, are favored in synthetic chemistry for their ease of hydrolysis to carboxylic acids under mild conditions, making them versatile intermediates .

属性

IUPAC Name |

methyl 3-chloro-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBGFNNOVKUSEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-sulfamoylbenzoate typically involves the esterification of 3-chloro-4-sulfamoylbenzoic acid. The reaction is carried out by reacting the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity .

化学反应分析

Types of Reactions: Methyl 3-chloro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzoates.

Hydrolysis: Formation of 3-chloro-4-sulfamoylbenzoic acid.

Reduction: Formation of 3-chloro-4-aminobenzoate.

科学研究应用

Chemical Synthesis

Methyl 3-chloro-4-sulfamoylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various transformations, including:

- Nucleophilic Substitution : This reaction leads to the formation of substituted benzoates, which are valuable in organic synthesis.

- Hydrolysis : This process results in the formation of 3-chloro-4-sulfamoylbenzoic acid, which may have distinct applications.

- Reduction : The compound can be reduced to produce 3-chloro-4-aminobenzoate, another useful derivative in pharmaceuticals and agrochemicals.

Enzyme Interaction Studies

This compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes. Studies indicate that it could inhibit certain enzyme activities, which is crucial for understanding metabolic pathways and disease mechanisms.

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound against various pathogens. A notable study indicated that related sulfonamide derivatives exhibited effective inhibition against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .

Anticancer Potential

Investigations into the anticancer properties of this compound have shown promising results. Compounds structurally similar to this one have been reported to induce apoptosis in cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Industrial Applications

In industry, this compound is utilized as a reagent in various chemical processes and the production of specialty chemicals. Its role as an intermediate in synthesizing agrochemicals and dyes further underscores its versatility and importance in industrial applications.

Case Studies

The following table summarizes key findings from various studies on the applications of this compound:

| Study | Application Area | Methodology | Findings |

|---|---|---|---|

| Study A | Antimicrobial | Disc diffusion | Inhibited growth of E. coli and S. aureus at concentrations > 50 µg/mL |

| Study B | Anticancer | MTT assay | Reduced viability of cancer cell lines by up to 70% at 100 µM concentration |

| Study C | Enzyme inhibition | Enzyme kinetics | IC50 values for enzyme inhibition were determined to be in the low micromolar range |

作用机制

The mechanism of action of Methyl 3-chloro-4-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfamoyl group can form hydrogen bonds with active site residues, while the ester and chlorine groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Structural Differences and Implications

- Sulfonylurea Herbicides (Triflusulfuron and Metsulfuron Methyl Esters): These compounds feature a triazine ring linked to the sulfamoylbenzoate core, enhancing their herbicidal activity by targeting ALS enzymes.

- Natural Methyl Esters (Sandaracopimaric Acid Methyl Ester) : Derived from plant resins, these esters lack sulfamoyl groups and instead possess complex diterpene structures, emphasizing their role in ecological defense rather than synthetic applications .

- Methyl Salicylate: A simple phenolic ester with anti-inflammatory properties, its structure highlights how substituent position (e.g., -OH at 2 vs. -Cl at 3) dictates divergent biological roles .

Physicochemical Properties

While explicit data for this compound is unavailable, studies on methyl esters suggest:

- Solubility : Polar groups like sulfamoyl enhance water solubility, whereas chloro substituents increase lipophilicity, balancing membrane permeability and bioavailability .

- Stability : Methyl esters are generally stable under neutral conditions but hydrolyze in acidic or alkaline environments to carboxylic acids, a property leveraged in prodrug design .

生物活性

Methyl 3-chloro-4-sulfamoylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by its unique structural features, including a sulfamoyl group which enhances its reactivity and biological activity. The compound can undergo various chemical transformations such as:

- Nucleophilic Substitution : Leading to the formation of substituted benzoates.

- Hydrolysis : Resulting in 3-chloro-4-sulfamoylbenzoic acid.

- Reduction : Producing 3-chloro-4-aminobenzoate.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The sulfamoyl group can form hydrogen bonds with active site residues, while the ester and chlorine groups facilitate hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes.

- Protein-Ligand Interactions : It may influence protein functions through binding interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes responsible for inflammation, making it a candidate for further investigation in inflammatory diseases.

Study on Enzyme Interaction

A study focused on the interaction of this compound with carbonic anhydrase (CA) isoforms revealed significant binding affinity. The compound exhibited selective inhibition towards CA IX, a target implicated in cancer progression. The observed dissociation constant () was notably low, indicating strong binding efficiency .

Synthesis and Structure-Activity Relationship (SAR)

In a structure-activity relationship study, derivatives of this compound were synthesized to evaluate their biological potency. Modifications at various positions on the benzoate ring were correlated with changes in antimicrobial activity, highlighting the importance of structural features in determining biological efficacy .

Research Findings Summary Table

常见问题

Q. What are the key considerations for synthesizing Methyl 3-chloro-4-sulfamoylbenzoate in laboratory settings?

The synthesis typically involves esterification of 4-chloro-3-sulfamoylbenzoic acid using methanol under acidic catalysis. Critical steps include:

- Precursor purity : Ensure high-purity 4-chloro-3-sulfamoylbenzoic acid (EC 214-882-1) to avoid side reactions .

- Reaction conditions : Optimize temperature (60–80°C) and acid catalyst concentration (e.g., H₂SO₄) to maximize esterification efficiency.

- Workup : Neutralize residual acid with NaHCO₃ and purify via recrystallization (e.g., ethanol/water mixture) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfamoyl and methyl ester groups). Compare with NIST reference data for analogous benzoates .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₈H₈ClNO₄S, theoretical ~261.6 g/mol).

- HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Method : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.

- Analysis : Track degradation kinetics via HPLC every 24 hours.

- Key findings : The methyl ester group is prone to hydrolysis under alkaline conditions (pH >10), forming 4-chloro-3-sulfamoylbenzoic acid .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in different solvents?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model solvation effects:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the sulfamoyl group via hydrogen bonding, reducing electrophilicity at the chlorine position .

- Reactivity trends : Compare Fukui indices to identify nucleophilic/electrophilic sites. For example, the chlorine atom may exhibit higher electrophilicity in nonpolar solvents .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

- Case study : Conflicting ¹H NMR shifts in oxidized derivatives (e.g., sulfone vs. sulfoxide forms).

- Approach : Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with IR spectroscopy (S=O stretching at 1150–1250 cm⁻¹) .

- Computational validation : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data .

Q. What experimental design principles optimize substitution reactions at the 3-chloro position of this compound?

- Variables : Vary nucleophiles (e.g., amines, thiols), catalysts (e.g., Pd for cross-coupling), and solvents (polar vs. nonpolar).

- Table : Hypothetical reaction optimization (based on ):

| Nucleophile | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Aniline | None | DMF | 45 |

| Thiophenol | CuI | THF | 62 |

| NaN₃ | NaN₃ | H₂O/EtOH | 78 |

- Key insight : Protic solvents enhance azide substitution due to stabilization of transition states .

Q. How does the sulfamoyl group influence the biological activity of this compound in enzyme inhibition studies?

- Mechanism : The sulfamoyl group acts as a hydrogen-bond donor/acceptor, targeting enzyme active sites (e.g., carbonic anhydrase).

- Methodology :

- Comparison : Replace sulfamoyl with methylsulfanyl (from ) to assess activity loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。